2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups, a chloro group, and an ethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The chlorinated product is reacted with 5-nitrobenzoyl chloride in the presence of a base such as pyridine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-amino-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-nitrobenzoic acid and 4-ethoxy-2-nitroaniline.
Scientific Research Applications
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and ethoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide: Lacks the nitro group on the phenyl ring, resulting in different reactivity and applications.
2-chloro-N-(4-methoxy-2-nitrophenyl)-5-nitrobenzamide: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-chloro-N-(4-ethoxy-2-nitrophenyl)-benzamide: Lacks the nitro group on the benzamide ring, leading to different chemical properties and applications.
Uniqueness
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is unique due to the presence of both nitro groups and the ethoxy group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6/c1-2-25-10-4-6-13(14(8-10)19(23)24)17-15(20)11-7-9(18(21)22)3-5-12(11)16/h3-8H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHYAODWFBPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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